2-Methyl-4,6-quinolinediol
Overview
Description
2-Methylquinoline-4,6-diol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core with methyl and hydroxyl groups at specific positions, making it a unique structure with potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-4,6-diol can be achieved through several methods. One common approach involves the Doebner–von Miller reaction, which is known for synthesizing 2-methylquinoline derivatives . This method typically involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts.
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like ionic liquids and montmorillonite K-10 are gaining popularity .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoline-4,6-diol undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of quinoline N-oxides back to quinolines using reducing agents like Hantzsch esters.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, TiO2 as a photocatalyst.
Reduction: Hantzsch esters, visible-light-mediated metallaphotoredox catalysis.
Substitution: Nitrating agents, halogens, and catalysts like iron or copper.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 2-Methylquinoline.
Substitution: Nitroquinolines, halogenated quinolines.
Scientific Research Applications
2-Methylquinoline-4,6-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylquinoline-4,6-diol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . This inhibition can lead to the disruption of cellular processes in pathogens, making it effective as an antimicrobial agent.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the hydroxyl groups present in 2-Methylquinoline-4,6-diol.
4-Hydroxyquinoline: Contains a hydroxyl group but lacks the methyl group.
6-Hydroxyquinoline: Similar to 4-Hydroxyquinoline but with the hydroxyl group at a different position.
Uniqueness: 2-Methylquinoline-4,6-diol’s unique combination of methyl and hydroxyl groups at specific positions enhances its reactivity and potential for diverse applications. This structural uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to its analogues .
Properties
IUPAC Name |
6-hydroxy-2-methyl-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-10(13)8-5-7(12)2-3-9(8)11-6/h2-5,12H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGZLUGXHAFMPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290165 | |
Record name | 6-Hydroxy-2-methyl-4(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15502-80-4 | |
Record name | 6-Hydroxy-2-methyl-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15502-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-2-methyl-4(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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